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Compound of Interest

Compound Name: Thiarubrine B

CAS No.: 71539-72-5

Cat. No.: B1199724

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiarubrine B, a naturally occurring 1,2-dithiin, exhibits significant antibiotic and antifungal

activity. Isolated from the giant ragweed (Ambrosia trifida), its unique structure, characterized

by a dithiin ring flanked by a butenynyl and a pentadiynyl substituent, has made it a compelling

target for total synthesis.[1][2] This document provides a detailed protocol for the total synthesis

of Thiarubrine B, based on the convergent synthesis strategy developed by Block et al. The

methodology involves the strategic use of Sonogashira coupling reactions to construct the

carbon skeleton, followed by a final ring-forming step to yield the target molecule.

Overall Synthetic Strategy
The total synthesis of Thiarubrine B is achieved through a multi-step linear sequence.[3] The

core of the strategy involves the preparation of a key intermediate, (Z,Z)-3,6-

bis(benzylthio)undeca-3,5-diene-1,7,9-triyne, which is then elaborated to introduce the terminal

functional groups of the side chains. The final step involves the formation of the 1,2-dithiin ring.
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Experimental Protocols
The following protocols are adapted from the total synthesis reported by Block and his

colleagues.

Protocol 1: Synthesis of (Z,Z)-3,6-bis(benzylthio)-1-
(trimethylsilyl)undeca-3,5-diene-1,7,9-triyne (Compound
8)
This protocol outlines the formation of a key intermediate through a series of coupling

reactions.

Table 1: Reaction Parameters for the Synthesis of Intermediate 8

Step
Reagents and
Conditions

Product Yield (%)

a 1. n-BuLi, S₈, BnBr

(E,E)-1,4-

bis(benzylthio)-1-

(triphenylstannyl)-6-

(trimethylsilyl)hexa-

1,3-diene-5-yne (6)

-

b I₂

(E,E)-1,4-

bis(benzylthio)-1-iodo-

6-(trimethylsilyl)hexa-

1,3-diene-5-yne (7)

-

c
1-pentyne, Pd(PPh₃)₄,

CuI, Et₂NH

(Z,Z)-3,6-

bis(benzylthio)-1-

(trimethylsilyl)undeca-

3,5-diene-1,7,9-triyne

(8)

-

Yields for individual steps a and b were not explicitly provided in the primary literature

abstracts, but the overall sequence is reported as efficient.

Methodology:
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Step a: The synthesis begins with the preparation of the stannyl derivative 6. This is

achieved through a lithium-halogen exchange followed by quenching with elemental sulfur

and subsequent alkylation with benzyl bromide.

Step b: The stannyl group in 6 is replaced with iodine by treatment with molecular iodine to

afford the iodo-derivative 7.

Step c: A Sonogashira coupling reaction between 7 and 1-pentyne is carried out in the

presence of a palladium catalyst (Pd(PPh₃)₄), a copper(I) co-catalyst (CuI), and an amine

base (diethylamine) to yield the key intermediate 8.

Protocol 2: Synthesis of (Z,Z)-3,6-bis(benzylthio)undeca-
3,5-diene-1,7,9-triyne (Compound 9)
This protocol describes the deprotection of the trimethylsilyl group.

Table 2: Reaction Parameters for the Synthesis of Intermediate 9

Reagent Solvent
Temperatur
e (°C)

Time (h) Product Yield (%)

K₂CO₃ Methanol
Room

Temperature
-

(Z,Z)-3,6-

bis(benzylthio

)undeca-3,5-

diene-1,7,9-

triyne (9)

-

Detailed quantitative data for this specific step is not available in the provided abstracts.

Methodology:

The trimethylsilyl protecting group is removed from compound 8 using potassium carbonate

in methanol. This reaction proceeds under mild conditions to yield the terminal alkyne 9.

Protocol 3: Synthesis of (Z,Z)-5,8-bis(benzylthio)trideca-
1,5,7-triene-3,9,11-triyne (Compound 10)
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This protocol details the introduction of the butenyl side chain.

Table 3: Reaction Parameters for the Synthesis of Intermediate 10

Reagent Catalyst
Co-
catalyst

Base Solvent Product Yield (%)

Vinyl

bromide
Pd(PPh₃)₄ CuI Et₂NH -

(Z,Z)-5,8-

bis(benzylt

hio)trideca-

1,5,7-

triene-

3,9,11-

triyne (10)

-

Detailed quantitative data for this specific step is not available in the provided abstracts.

Methodology:

A second Sonogashira coupling is performed between the terminal alkyne 9 and vinyl

bromide.

The reaction is catalyzed by a palladium complex and a copper(I) salt in the presence of an

amine base to afford compound 10.

Protocol 4: Total Synthesis of Thiarubrine B
This final protocol describes the debenzylation and oxidative cyclization to form the 1,2-dithiin

ring.

Table 4: Reaction Parameters for the Synthesis of Thiarubrine B

Step
Reagents and
Conditions

Product
Overall Yield (%)
from triyne 15

a Na/NH₃ Dithiol intermediate -

b I₂, -30 °C Thiarubrine B 22
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The provided literature indicates a 22% overall yield for the final two steps from a related triyne

intermediate (15), suggesting a similar efficiency for this pathway.

Methodology:

Step a (Debenzylation): The benzyl protecting groups of compound 10 are removed using a

dissolving metal reduction with sodium in liquid ammonia. This generates the corresponding

dithiol intermediate.

Step b (Oxidative Cyclization): The dithiol is then subjected to oxidative cyclization with

iodine at low temperature (-30 °C) to form the 1,2-dithiin ring, yielding Thiarubrine B as a

red-colored liquid.

Visualizing the Workflow
The following diagram illustrates the key transformations in the total synthesis of Thiarubrine
B.

Starting Materials (E,E)-1,4-bis(benzylthio)-1-(triphenylstannyl)-
6-(trimethylsilyl)hexa-1,3-diene-5-yne (6)

n-BuLi, S₈, BnBr (E,E)-1,4-bis(benzylthio)-1-iodo-
6-(trimethylsilyl)hexa-1,3-diene-5-yne (7)

I₂ (Z,Z)-3,6-bis(benzylthio)-1-(trimethylsilyl)undeca-
3,5-diene-1,7,9-triyne (8)

1-pentyne, Pd(PPh₃)₄, CuI, Et₂NH
(Sonogashira Coupling) (Z,Z)-3,6-bis(benzylthio)undeca-

3,5-diene-1,7,9-triyne (9)

K₂CO₃, MeOH
(Deprotection) (Z,Z)-5,8-bis(benzylthio)trideca-

1,5,7-triene-3,9,11-triyne (10)

Vinyl bromide, Pd(PPh₃)₄, CuI, Et₂NH
(Sonogashira Coupling) Dithiol Intermediate

Na/NH₃

(Debenzylation) Thiarubrine B

I₂, -30 °C
(Oxidative Cyclization)

Click to download full resolution via product page

Caption: Workflow for the total synthesis of Thiarubrine B.

Conclusion
The total synthesis of Thiarubrine B has been successfully achieved and provides a

framework for the synthesis of related dithiin natural products. The key steps rely on robust and

well-established methodologies, particularly the Sonogashira cross-coupling reaction, which

allows for the efficient construction of the complex carbon skeleton.[4] This protocol serves as a

valuable resource for researchers in natural product synthesis and medicinal chemistry who are

interested in exploring the biological activities of Thiarubrine B and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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